

4-Amino-6-methylnicotinic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

Cat. No.: B160790

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An In-depth Review of a Versatile Pyridine Derivative for Drug Discovery and Development

Abstract

4-Amino-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a valuable scaffold in medicinal chemistry and drug discovery. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This technical guide consolidates the available information on its chemical properties and provides inferred insights into its potential synthesis, biological activities, and experimental investigation, drawing from data on closely related aminonicotinic acid derivatives. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.

Chemical Properties

4-Amino-6-methylnicotinic acid is a solid organic compound with the molecular formula $C_7H_8N_2O_2$ and a molecular weight of 152.15 g/mol .^[1] Its structure features a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position (nicotinic acid core).

Property	Value	Source
CAS Number	127915-50-8	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2]
Molecular Weight	152.15 g/mol	[1]
Canonical SMILES	CC1=NC=C(C(=C1)N)C(=O)O	[2]
InChI Key	WUSQVMYMTQCNAV-UHFFFAOYSA-N	[2]
Physical Form	Solid	[1]
Purity	Typically available at ≥98%	[1]

Potential Synthesis Routes

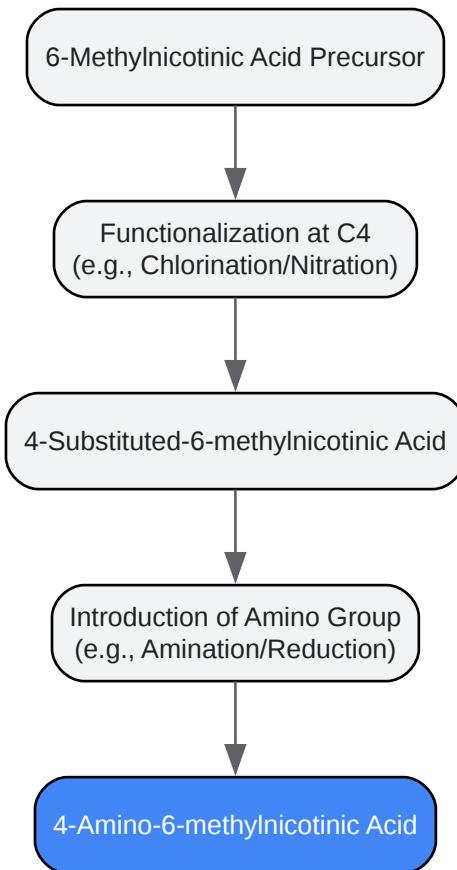
While a specific, detailed experimental protocol for the synthesis of **4-Amino-6-methylnicotinic acid** is not readily available in the surveyed literature, several general methods for the synthesis of aminonicotinic acid derivatives can be considered. These routes often involve the introduction of the amino group onto a pre-existing pyridine carboxylic acid scaffold.

A plausible synthetic approach could involve the amination of a suitable precursor, such as a 4-chloro or 4-hydroxynicotinic acid derivative. Alternatively, rearrangement reactions of corresponding amides or azides offer viable pathways.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of an aminonicotinic acid derivative, which could be adapted for **4-Amino-6-methylnicotinic acid**.

Generalized Synthesis Workflow for Aminonicotinic Acids

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Caption: A potential synthetic pathway for **4-Amino-6-methylnicotinic acid**.

Experimental Protocols for Related Compounds

Due to the absence of a direct protocol for **4-Amino-6-methylnicotinic acid**, the following sections detail established methods for the synthesis of structurally similar aminonicotinic acids. These can serve as a starting point for the development of a specific synthesis plan.

Method A: Hofmann Rearrangement of a Pyridine Carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.^{[3][4]} This could be applied to a pyridine-3,4-dicarboxamide precursor.

Experimental Protocol (Adapted from Nicotinamide to 3-Aminopyridine)^[3]

- Preparation of the N-bromoamide: A primary amide (1 equivalent) is treated with bromine (1 equivalent) in the presence of a strong base like sodium hydroxide in an aqueous medium.
- Deprotonation: The N-H proton of the N-bromoamide is abstracted by the base to form a nitrogen anion.
- Rearrangement: The anion undergoes rearrangement where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.
- Hydrolysis: The isocyanate is then hydrolyzed in the aqueous basic solution to form a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Method B: Curtius Rearrangement of a Pyridine Carboxyl Azide

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to an amine.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol (General Procedure)[\[5\]](#)[\[8\]](#)

- Formation of the Acyl Azide: A carboxylic acid (1 equivalent) is converted to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride). The acyl chloride is then reacted with sodium azide to form the acyl azide.
- Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or benzene). This induces the rearrangement to the isocyanate with the loss of nitrogen gas.
- Trapping of the Isocyanate: The resulting isocyanate can be trapped with various nucleophiles. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed with an aqueous acid or base.

Method C: Nucleophilic Aromatic Substitution

If a suitable precursor like 4-chloro-6-methylnicotinic acid is available, direct amination via nucleophilic aromatic substitution (SNAr) can be a straightforward approach.

Experimental Protocol (General Procedure for Amination of Chloropyridines)

- Reaction Setup: The 4-chloropyridine derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, DMF).
- Amination: An amine source, such as ammonia or an amine salt (e.g., ammonium hydroxide), is added in excess. The reaction may require elevated temperatures and pressures.
- Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.

Potential Biological Activities and Therapeutic Applications

Direct biological activity data for **4-Amino-6-methylNicotinic acid** is not prominent in the scientific literature. However, the aminonicotinic acid scaffold is a key feature in many compounds with diverse pharmacological properties. Derivatives of nicotinic acid are known to exhibit antifungal, antibacterial, and anti-inflammatory activities.[9][10]

The methyl ester of the related compound, 6-methylnicotinic acid, has been investigated for its role in the treatment of central nervous system (CNS) disorders as an inhibitor of D-amino acid oxidase and D-aspartate oxidase.[11] This suggests that **4-Amino-6-methylNicotinic acid** and its derivatives could also be explored as potential enzyme inhibitors.[12]

Table of Biological Activities of Related Aminonicotinic Acid Derivatives:

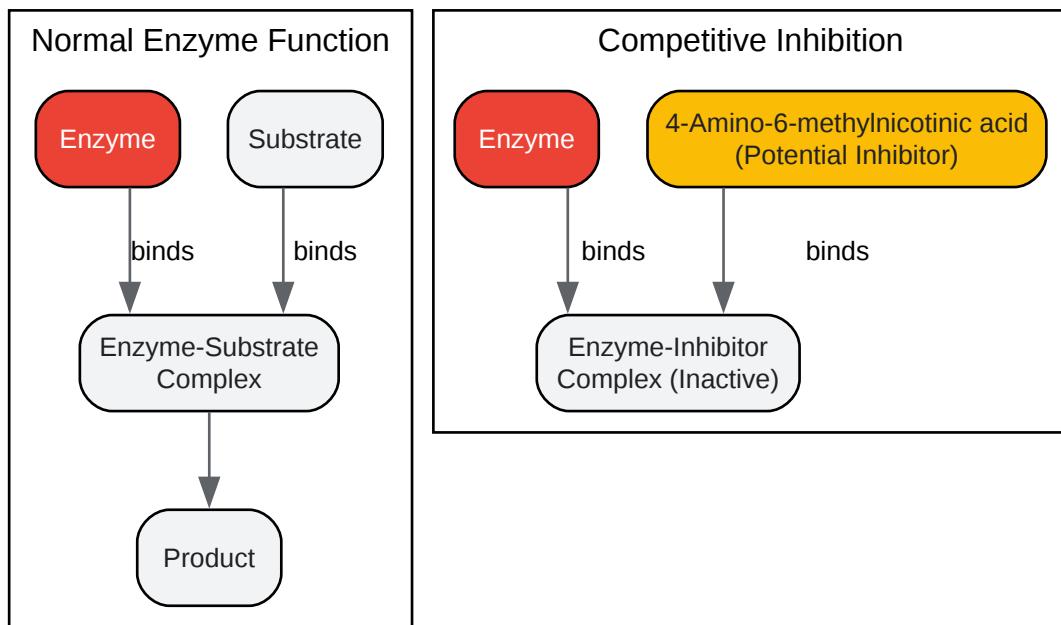
Compound Class	Biological Activity	Potential Therapeutic Area	References
2-Aminonicotinamide derivatives	Antifungal (inhibition of GPI-anchored protein biosynthesis)	Infectious Diseases	[13]
6-Aminonicotinic acid derivatives	Antibacterial (inhibition of DNA gyrase and topoisomerase IV)	Infectious Diseases	[14]
Substituted Nicotinic Acid Esters	Anti-inflammatory (COX enzyme inhibition)	Inflammation	[9]
Methyl 6-methylnicotinate	D-amino acid oxidase and D-aspartate oxidase inhibitor	CNS Disorders	[11]

Potential Signaling Pathway Involvement

Given the lack of specific data for **4-Amino-6-methylNicotinic acid**, it is premature to definitively assign it to a particular signaling pathway. However, based on the activities of related compounds, it could potentially interact with pathways involved in microbial cell wall synthesis, bacterial DNA replication, or inflammatory responses mediated by prostaglandins. Further research is required to elucidate its precise mechanism of action.

The following diagram illustrates a generalized concept of enzyme inhibition, a potential mechanism of action for this class of compounds.

Conceptual Diagram of Competitive Enzyme Inhibition

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Caption: Competitive enzyme inhibition as a potential mechanism of action.

Future Research Directions

The study of **4-Amino-6-methylNicotinic acid** presents several opportunities for further investigation:

- Development of a robust and scalable synthesis route: A detailed and optimized synthetic protocol is essential for making this compound readily available for research.
- Screening for biological activity: A broad-based screening against various biological targets, including microbial strains, cancer cell lines, and specific enzymes, could uncover its therapeutic potential.
- Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the amino, methyl, and carboxylic acid groups could lead to the identification of more potent and selective compounds.

- Pharmacokinetic and toxicological profiling: In vivo studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of promising derivatives will be crucial for their development as drug candidates.

Conclusion

4-Amino-6-methylnicotinic acid is a research chemical with significant untapped potential. While direct experimental data is currently scarce, the established biological activities of related aminonicotinic acid derivatives provide a strong rationale for its further investigation. This technical guide serves as a starting point for researchers, offering insights into its properties, potential synthesis, and plausible biological activities. Future research into this and similar molecules could lead to the discovery of novel therapeutic agents for a range of diseases.

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References

- 1. Curtius Rearrangement [organic-chemistry.org]
- 2. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innospk.com [innospk.com]
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